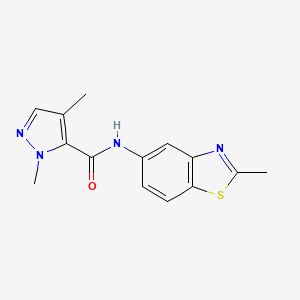![molecular formula C15H12ClN5O2S2 B6581173 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide CAS No. 1203076-61-2](/img/structure/B6581173.png)
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12ClN5O2S2 and its molecular weight is 393.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide is 393.0120947 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazoles, including F5448-0173, have been investigated for their antimicrobial properties. These compounds exhibit activity against bacteria, fungi, and viruses. Researchers have explored their potential as novel antimicrobial agents with fewer side effects . Further studies could elucidate F5448-0173’s specific mechanisms of action and its effectiveness against various pathogens.
Anticancer Potential
Thiazoles have been associated with antitumor and cytotoxic effects. F5448-0173 may hold promise as an anticancer drug due to its structural features and potential interactions with cellular targets. Investigating its impact on cancer cell lines and animal models could provide valuable insights .
Neuroprotective Effects
The thiazole scaffold has attracted attention in neuroprotection research. F5448-0173 might offer neuroprotective benefits by preventing neuronal damage, reducing oxidative stress, or modulating neurotransmitter systems. Preclinical studies could explore its impact on neurodegenerative diseases like Alzheimer’s or Parkinson’s .
Drug Delivery and Tissue Engineering
Silk proteins, including fibroin and sericin, have been used as scaffolds and drug delivery materials in tissue engineering. F5448-0173, when incorporated into silk-based matrices, could enhance neural tissue regeneration . Its compatibility with neural cells and physicochemical properties make it a potential candidate for neural tissue engineering applications.
Acetylcholinesterase Inhibition
Thiazoles have been investigated as acetylcholinesterase inhibitors, which could be relevant for treating neurodegenerative disorders like Alzheimer’s disease. F5448-0173’s ability to modulate cholinergic neurotransmission warrants further exploration .
Metabolic Disorders and Heart Health
Traditional medicine recognizes natural silk as a cognitive enhancer and a remedy for heart disease and metabolic disorders. While not directly related to F5448-0173, understanding its impact on metabolic pathways and cardiovascular health could reveal additional therapeutic applications .
Propriétés
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2S2/c16-8-2-1-3-9(4-8)18-14-20-11(7-25-14)13(23)21-15-19-10(6-24-15)5-12(17)22/h1-4,6-7H,5H2,(H2,17,22)(H,18,20)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPDLZIQHYBQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine](/img/structure/B6581111.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine](/img/structure/B6581117.png)
![1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6581119.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6581125.png)
![1-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(thiophen-2-yl)urea](/img/structure/B6581127.png)

![3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581129.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6581134.png)
![2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6581141.png)
![2-(2,4-dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one](/img/structure/B6581165.png)
![1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6581169.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6581170.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B6581176.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581188.png)